Furo[3,4-b]quinoline-1,3-dione is a heterocyclic organic compound characterized by its unique fused ring structure. Its molecular formula is , indicating the presence of 11 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The compound features a quinoline core fused with a furan ring, which contributes to its distinctive chemical properties and biological activities. The IUPAC name for this compound is 1H,3H-furo[3,4-b]quinoline-1,3-dione, and its molecular weight is approximately 199.162 g/mol .
Furo[3,4-b]quinoline-1,3-dione exhibits notable biological activities:
Several methods have been developed for synthesizing furo[3,4-b]quinoline-1,3-dione:
Furo[3,4-b]quinoline-1,3-dione has several applications across different fields:
Studies on the interactions of furo[3,4-b]quinoline-1,3-dione with biological macromolecules have revealed:
Furo[3,4-b]quinoline-1,3-dione shares structural similarities with several other compounds. Below are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quinolines | Aromatic heterocycles | Broad range of biological activities |
| Furo[2,3-b]quinolone | Fused ring system | Different fusion pattern affects reactivity |
| Isoquinolines | Aromatic heterocycles | Often exhibit different pharmacological profiles |
| Benzofuroquinolines | Fused benzene and furan rings | Enhanced stability and varied reactivity |
Furo[3,4-b]quinoline-1,3-dione is unique due to its specific fusion of the furan and quinoline rings which influences its reactivity and biological activity compared to these similar compounds. The distinct arrangement of functional groups also contributes to its unique properties that are being explored in medicinal chemistry.
The Vilsmeier-Haack reaction has emerged as a cornerstone for constructing the furoquinoline-dione framework. This electrophilic cyclization approach utilizes a halomethyleniminium intermediate generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). In a representative protocol, 3-acyl-2,4-dihydroxyquinoline undergoes Claisen condensation followed by treatment with the Vilsmeier-Haack reagent to yield 3-chloro-3-(2,4-dichloroquinoline-3-yl)acrylaldehyde intermediates. Subsequent dehalohydroxylation via nucleophilic substitution in acidic media completes the cyclization, affording the fused ring system with characteristic regioselectivity.
Key advantages of this method include:
Recent advancements incorporate ultrasonic irradiation to accelerate the formation of β-chlorovinylaldehyde derivatives, reducing reaction times from hours to minutes while maintaining yields above 80%. Table 1 compares traditional versus ultrasound-assisted Vilsmeier-Haack conditions.
Table 1: Optimization of Vilsmeier-Haack Cyclization Parameters
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional reflux | 110 | 6 | 68 |
| Ultrasonic irradiation | 25 | 0.5 | 82 |
Oxidative cyclization provides an alternative pathway for furoquinoline-dione synthesis, particularly for oxygen-rich precursors. A notable protocol involves the intramolecular cyclization of 2-(2-hydroxyphenyl)quinoline-3-carboxylates using iodine(III) reagents as oxidants. The reaction proceeds through a radical mechanism, where single-electron oxidation generates phenoxyl radicals that undergo 5-endo-trig cyclization to form the furan ring.
Critical parameters influencing this method include:
Recent work demonstrates the utility of microwave-assisted oxidative cyclization, achieving complete conversion in 15 minutes with 92% isolated yield for nitro-substituted derivatives.
Multicomponent reactions (MCRs) offer efficient access to furoquinoline-dione derivatives through convergent synthesis. A solvent-free fusion method combines barbituric acid, aromatic aldehydes, and sulfanilamides in a sealed tube at 170–212°C, yielding pyrimido[5,4-c]quinoline-2,4-diones. The reaction proceeds via Knoevenagel condensation followed by [4+2] cycloaddition, with the ionic liquid medium serving dual roles as solvent and Lewis acid catalyst.
Mechanistic insights:
Table 2 illustrates the scope of this methodology across different aldehyde components:
Table 2: Three-Component Reaction Yields with Varied Aldehydes
| Aldehyde | Product Substituent | Yield (%) |
|---|---|---|
| 3-Nitrobenzaldehyde | 5-(3-Nitrophenyl) | 78 |
| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl) | 82 |
| Furfural | 5-(2-Furyl) | 65 |
While most reported syntheses yield racemic products, recent advances suggest pathways to enantiomerically enriched furoquinoline-diones. Chiral phosphoric acid catalysts enable asymmetric Pictet-Spengler reactions between tryptamine derivatives and ketoesters, generating tetrahydro-β-carboline intermediates that undergo oxidative aromatization to chiral furoquinolines. Key developments include:
Ongoing research focuses on expanding substrate scope and improving catalytic efficiency through computational modeling of transition states.
Late-stage modification of the furoquinoline-dione core enables rapid access to structural analogs. Notable strategies include:
Nucleophilic aromatic substitution:
Transition metal-catalyzed cross-coupling:
Table 3 summarizes common post-functionalization reactions:
Table 3: Representative Post-Synthetic Modifications
| Reaction Type | Reagent/Catalyst | Position Modified | Yield Range (%) |
|---|---|---|---|
| Aminolysis | Benzylamine | C4 | 70–85 |
| Suzuki coupling | Pd(PPh₃)₄ | C2 | 65–78 |
| Vilsmeier formylation | POCl₃/DMF | C8 | 82–90 |
Furo[3,4-b]quinoline-1,3-dione derivatives demonstrate selective cytotoxicity against cancer cells by disrupting DNA repair pathways. Structural analogs such as 4-anilinofuro[2,3-b]quinolines induce mitotic arrest and apoptosis in non-small-cell lung cancer (NSCLC) cells by promoting DNA damage accumulation [2]. For instance, compound 13a (a 4-anilinofuro[2,3-b]quinoline derivative) reduced tumor volume by 78% in murine xenograft models through activation of mitotic catastrophe pathways [2].
Furoquinolinediones also inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme critical for repairing topoisomerase II (TOP2)-mediated DNA double-strand breaks [3]. Compound 74, a furoquinolinedione analog, exhibited potent TDP2 inhibition (IC~50~ = 1.9 μM) without affecting TOP2 activity, suggesting a role in sensitizing cancer cells to TOP2 inhibitors [3].
| Compound | Target | IC~50~ (μM) | Selectivity (vs. TDP1/TOP2) |
|---|---|---|---|
| 1 | TDP2 | 11 | >10-fold selective |
| 74 | TDP2 | 1.9 | >50-fold selective |
Table 1: TDP2 inhibitory activity of furoquinolinedione derivatives [3].
The planar fused-ring system of furo[3,4-b]quinoline-1,3-dione enables DNA intercalation, stabilizing TOP2-DNA cleavage complexes. Analogous compounds like furo[2,3-b]quinolin-4-amine derivatives intercalate into DNA, inducing TOP2-dependent strand breaks and replication stress [5]. Molecular docking studies suggest that the dione moiety facilitates hydrogen bonding with DNA backbone phosphates, while the aromatic system stacks between base pairs [3].
Notably, furoquinolinediones lack direct TOP2 inhibitory activity but synergize with etoposide by blocking TDP2-mediated repair [3]. This dual mechanism—DNA intercalation coupled with TDP2 inhibition—enhances cytotoxicity in TOP2-overexpressing hematological malignancies [3].
Limited evidence exists for direct NQO1 induction by furo[3,4-b]quinoline-1,3-dione. However, structurally related quinolone derivatives, such as 4-[2-amino-3-cyano-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide, exhibit weak NQO1 inducer activity (0.95-fold induction) [4]. Thiazoloquinazoline hybrids incorporating quinoline motifs show stronger NQO1 activation (1.34-fold), suggesting that fused heterocycles may enhance electrophilic reactivity for Keap1/Nrf2 pathway engagement [4].
Furo[3,4-b]quinoline-1,3-dione shares structural homology with tacrine, a known acetylcholinesterase (AChE) inhibitor. Pyrrolo[2,3-b]quinolin-4-amine analogs demonstrate AChE inhibition (IC~50~ = 0.8–2.3 μM) through π-π stacking interactions with the catalytic anionic site [5]. While the dione moiety may reduce basicity compared to tacrine’s amine group, computational models predict that the carbonyl oxygen forms hydrogen bonds with residues in the AChE gorge [5].
No direct studies have evaluated furo[3,4-b]quinoline-1,3-dione’s effects on phosphodiesterase 5 (PDE5) or platelet aggregation. However, quinoline-based PDE5 inhibitors (e.g., vardenafil) share structural features with the compound, including aromatic stacking and hydrogen-bond acceptor motifs. Hypothetically, the dione’s electron-deficient system could compete with cGMP for PDE5 binding, but experimental validation is required.
Furo[3,4-b]quinoline-1,3-dione and structurally related quinoline derivatives demonstrate potent pro-apoptotic activities through reactive oxygen species mediated mechanisms in various cancer cell models. The induction of apoptosis occurs primarily through disruption of cellular redox homeostasis, leading to oxidative stress-induced cell death pathways [1] [2] [3].
Quinoline-based compounds, including DFIQ (a novel synthetic quinoline derivative), exhibit significant cytotoxicity against non-small cell lung cancer cell lines with half-maximal inhibitory concentration values of 2.31-4.16 μM after 24-48 hours of treatment [2] [4]. The mechanistic pathway involves disruption of reactive oxygen species reduction processes, resulting in accumulation of superoxide radicals within the cellular environment. This oxidative stress triggers downstream apoptotic cascades involving caspase activation and deoxyribonucleic acid damage responses [2].
The 3,3′-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives, which share structural similarities with furo[3,4-b]quinoline-1,3-dione, induce apoptosis in glioma cells through caspase-dependent pathways involving reactive oxygen species generation [1]. The compound activates oxidative stress markers and downregulates the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway, leading to selective cancer cell death while sparing normal kidney cells [1].
BPIQ (2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one), another quinoline-based compound, demonstrates anti-proliferative effects in retinoblastoma cells through reactive oxygen species-mediated pathways [5]. The compound increases intracellular reactive oxygen species levels, activates γH2AX (a deoxyribonucleic acid damage sensor), and modulates apoptotic protein expression by downregulating anti-apoptotic proteins such as B-cell lymphoma 2, survivin, and X-linked inhibitor of apoptosis protein while upregulating pro-apoptotic proteins including BCL2 associated agonist of cell death, BCL2 associated X protein, and BH3 interacting domain death agonist [5].
Table 1: Reactive Oxygen Species-Mediated Apoptosis Induction Data
| Compound | Cell Line | IC50 Value | ROS Production | Apoptotic Mechanism |
|---|---|---|---|---|
| DFIQ (quinoline derivative) | H1299, A549 NSCLC | 2.31-4.16 μM | Superoxide radical accumulation | Caspase activation, DNA damage |
| BPIQ (quinoline-based) | Y79 retinoblastoma | Not specified | Increased ROS levels | DNA damage pathway activation |
| 3,3′-(Aryl/Alkyl-Methylene)bis(2-hydroxynaphthalene-1,4-dione) | CCF-4 glioma | Not specified | ROS induction via PI3K/AKT pathway | Caspase-dependent pathways |
The pyrazolo[3,4-h]quinoline derivative YRL1091 induces paraptotic cell death in breast cancer cells through reactive oxygen species production and endoplasmic reticulum stress [3]. This compound triggers cytoplasmic vacuolization, upregulation of microtubule-associated protein 1 light chain 3B, and activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase pathways [3].
Furo[3,4-b]quinoline-1,3-dione and related quinoline derivatives exhibit significant anti-inflammatory activities through modulation of cytokine production and inflammatory pathway regulation [9] [10] [11]. These compounds demonstrate the ability to suppress pro-inflammatory mediator production and interfere with key inflammatory signaling cascades.
The 2-substituted 3-arylquinoline derivatives, particularly compounds 18a (2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline) and 18b (2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline), demonstrate potent anti-inflammatory effects in lipopolysaccharide-activated murine J774A.1 macrophage cells [9]. These compounds significantly inhibit nitric oxide production at non-cytotoxic concentrations of 10 μM, reduce secretion of pro-inflammatory cytokines including tumor necrosis factor-alpha and interleukin-6, and suppress inducible nitric oxide synthase expression [9].
Table 3: Cytokine Modulation in Inflammatory Response Systems
| Compound Class | Target Cytokines | Mechanism | Cell Model | IC50 Range |
|---|---|---|---|---|
| 2-substituted 3-arylquinoline derivatives | TNF-α, IL-6, NO production | iNOS inhibition, MAPK suppression | LPS-activated J774A.1 macrophages | 10 μM (non-cytotoxic) |
| Quinoline derivatives (general) | IL-1, IL-6, TNF-α | NF-κB pathway modulation | Various immune cell lines | 0.26-0.077 μM |
| Heterocyclic quinoline compounds | Pro-inflammatory mediators | Cytokine production inhibition | Inflammatory cell models | Variable |
The mechanistic pathway involves suppression of mitogen-activated protein kinase phosphorylation and attenuation of nuclear factor kappa B activity in lipopolysaccharide-activated macrophages [9]. Molecular docking analysis reveals that compound 18b can bind to the middle of the tumor necrosis factor-alpha dimer, forming hydrophobic interactions with leucine, tyrosine, valine, and isoleucine residues [9].
Quinoline derivatives demonstrate broad anti-inflammatory potential through inhibition of cyclooxygenase-2 enzyme activity, with some compounds achieving half-maximal inhibitory concentration values as low as 0.26 μM [11]. These compounds reduce production of inflammatory mediators such as prostaglandins and modulate immune cell function through suppression of nuclear factor kappa B activation, which plays a pivotal role in inflammatory response regulation [11].
The interleukin-21/interleukin-23 axis represents another important target for cytokine modulation, where these pathways regulate inflammatory cytokine and receptor activator of nuclear factor kappa B ligand expression in CD4+ T cells through phosphorylated protein kinase B1 signaling [12]. Neutralization of either interleukin-21 or interleukin-23 results in downregulation of inflammatory responses, suggesting potential therapeutic targets for quinoline-based compounds [12].
Furo[3,4-b]quinoline-1,3-dione and structurally related quinoline compounds demonstrate significant antiviral activities through direct interactions with viral nucleic acids and disruption of viral replication processes [13] [14] [15]. These compounds target multiple stages of viral life cycles, including nucleic acid synthesis, protein-nucleic acid interactions, and viral enzyme functions.
Quinoline-containing SARS-CoV-2 papain-like protease inhibitors represent a novel class of antiviral agents that demonstrate potent inhibition and antiviral activity [14]. The lead compound Jun13296 exhibits favorable pharmacokinetic properties and potent inhibition against SARS-CoV-2 variants and nirmatrelvir-resistant mutants. X-ray crystal structures reveal that the 2-aryl substitution can occupy either the Val70 ubiquitin binding site or the BL2 groove in a flipped orientation [14].
Table 4: Viral Replication Inhibition through Nucleic Acid Interactions
| Quinoline Type | Target Virus | Nucleic Acid Interaction | Binding Mechanism | Antiviral Efficacy |
|---|---|---|---|---|
| Quinoline PL-pro inhibitors | SARS-CoV-2 | Protease active site binding | Val70 Ub site occupation | Potent against variants |
| Quinoline nucleoprotein binders | Influenza A virus | NP-RNA interaction inhibition | RNA binding groove interference | Broad-spectrum activity |
| Antiviral quinoline derivatives | HIV, Zika, Enterovirus | Nucleic acid synthesis disruption | Polymerase inhibition | Multiple virus inhibition |
The antiviral compound RK424 demonstrates broad-spectrum activity against multiple influenza A virus subtypes through inhibition of viral ribonucleoprotein complex activity [15]. The compound causes viral nucleoprotein accumulation in the cell nucleus and binds to a small pocket in the viral nucleoprotein surrounded by three functionally important domains: the ribonucleic acid binding groove, the nucleoprotein dimer interface, and nuclear export signal 3 [15]. This binding results in inhibition of nucleoprotein-ribonucleic acid and nucleoprotein-nucleoprotein interactions, disruption of viral ribonucleic acid-induced nucleoprotein oligomerization, and inhibition of nuclear export of nucleoprotein [15].
Quinoline derivatives exhibit potent antiviral activity against various viral strains including Zika virus, enterovirus, herpes virus, human immunodeficiency virus, Ebola virus, hepatitis C virus, SARS virus, and Middle East respiratory syndrome virus [13]. The mechanisms of action involve interference with viral nucleic acid synthesis, disruption of viral protein-nucleic acid complexes, and inhibition of viral enzyme activities [13].
Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons through de novo pyrimidine biosynthesis inhibition, demonstrating that components of the deoxyribonucleic acid damage response bridge the inhibition of pyrimidine biosynthesis to interferon signaling pathways [16]. This mechanism provides broad-spectrum antiviral activity that interferes with de novo pyrimidine biosynthesis essential for viral replication [16].
Furo[3,4-b]quinoline-1,3-dione and related quinoline derivatives demonstrate significant cholinesterase inhibitory activities with distinct selectivity profiles for acetylcholinesterase and butyrylcholinesterase isoforms [17] [18] [19] [20]. These compounds exhibit varying degrees of selectivity and inhibition mechanisms, making them potential candidates for neurodegenerative disease therapy.
The furo[2,3-b]quinolin-4-amine derivatives show selective butyrylcholinesterase inhibition, with compound 3 (2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine) demonstrating an IC50 value of 2.9 ± 0.4 μM for equine butyrylcholinesterase and 119 ± 15 μM for human butyrylcholinesterase [17]. This represents approximately 40-fold selectivity for butyrylcholinesterase over acetylcholinesterase [17].
Table 5: Enzymatic Kinetics of Cholinesterase Isoform Inhibition
| Compound Series | AChE IC50 | BuChE IC50 | Selectivity | Inhibition Type | Ki Values |
|---|---|---|---|---|---|
| Furo[2,3-b]quinolin-4-amine derivatives | 2.9 ± 0.4 μM (compound 3) | 119 ± 15 μM (compound 3) | BuChE selective | Competitive | Micromolar range |
| Pyrrolo[2,3-b]quinolin-4-amine derivatives | 0.61 ± 0.04 μM (compound 12) | 0.074 ± 0.009 μM (compound 12) | Dual inhibitor | Mixed/Competitive | Sub-micromolar |
| Triazole-quinoline derivatives | Micro-molar range | Selective for AChE | AChE selective | Dual binding site | Not specified |
Pyrrolo[2,3-b]quinolin-4-amine derivatives, particularly compound 12 (1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine), demonstrate dual cholinesterase inhibitory activity with IC50 values of 0.61 ± 0.04 μM for equine acetylcholinesterase and 0.074 ± 0.009 μM for equine butyrylcholinesterase [17]. This compound also provides significant neuroprotective effects against amyloid beta-induced toxicity at concentrations as low as 300 nM [17].
Triazole-quinoline derivatives function as selective dual binding site acetylcholinesterase inhibitors with IC50 values in the micro-molar range [20]. These compounds demonstrate remarkable selectivity towards human acetylcholinesterase through blocking both catalytic and peripheral acetylcholinesterase sites. Kinetic assays and molecular modeling studies confirm that these compounds interact with both binding sites simultaneously [20].
Novel quinoline cholinesterase inhibitors, such as ZINC390718, demonstrate dual inhibitory activity against both acetylcholinesterase (IC50 = 543.8 μM) and butyrylcholinesterase (IC50 = 241.1 μM) with greater activity against butyrylcholinesterase [21]. Molecular dynamics simulations reveal that this compound performs important hydrophobic and hydrogen bond interactions with catalytic residue sites on both targets [21].
The enzymatic kinetics studies reveal that cholinesterase inhibition by quinoline derivatives involves multiple mechanisms including competitive, non-competitive, and mixed inhibition patterns [19] [22]. The carbacylamidophosphate derivatives demonstrate that compound 2a and compound 2b are potent inhibitors with acetylcholinesterase inhibition approximately 10-fold greater than butyrylcholinesterase inhibition [19].